2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Description
2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide (CAS RN: 863453-17-2) is a triazolo-pyrimidine derivative characterized by a 4-fluorobenzyl substituent at the triazole moiety and a sulfanylacetamide group at the pyrimidine ring. Its molecular formula is C₁₄H₁₂FN₅OS, with an average molecular mass of 317.35 g/mol and a monoisotopic mass of 317.0747 g/mol .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN6OS/c14-9-3-1-8(2-4-9)5-20-12-11(18-19-20)13(17-7-16-12)22-6-10(15)21/h1-4,7H,5-6H2,(H2,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPXTBHNAOAOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)N)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327783 | |
| Record name | 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863453-17-2 | |
| Record name | 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triazolopyrimidine Core Formation
The triazolopyrimidine scaffold is synthesized via cyclization of aminopyrimidine derivatives. A representative protocol involves:
Step 1: Nitration and Cyclization
4,6-Dichloro-5-nitropyrimidine is treated with isoamyl nitrite in acetonitrile at 70°C to form the triazolo[4,5-d]pyrimidine core. This step proceeds through diazotization followed by intramolecular cyclization.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Reagent | Isoamyl nitrite | |
| Solvent | Acetonitrile | |
| Temperature | 70°C | |
| Time | 1 hour |
Step 2: Thiol Introduction
The chlorine atom at position 7 is replaced with a thiol group via nucleophilic substitution. Sodium hydrosulfide (NaSH) in tetrahydrofuran (THF) at ambient temperature yields 3-(4-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-thiol.
Functionalization with 4-Fluorobenzyl Group
The 4-fluorobenzyl moiety is introduced at position 3 through alkylation.
Step 3: Alkylation of Triazolopyrimidine
A solution of 3H-triazolo[4,5-d]pyrimidin-7-thiol and 4-fluorobenzyl bromide in dimethylformamide (DMF) is stirred with potassium carbonate (K₂CO₃) at 60°C for 12 hours. The reaction proceeds via SN2 mechanism, yielding the 3-(4-fluorobenzyl) derivative.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | 4-Fluorobenzyl bromide | |
| Base | K₂CO₃ | |
| Solvent | DMF | |
| Yield | 72% (estimated) |
Sulfanylacetamide Coupling
The thiol group at position 7 is functionalized with an acetamide side chain.
Step 4: Thiol-Acetamide Conjugation
2-Chloroacetamide is reacted with the thiol intermediate in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at room temperature. The reaction exploits the nucleophilicity of the thiol group.
Reaction Scheme
$$
\ce{3-(4-Fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-thiol + Cl-CH2-C(=O)-NH-(2-fluorophenyl) ->[\text{Et₃N, DCM}] Target Compound}
$$
Optimization Notes
- Excess chloroacetamide (1.2 equiv) improves yield.
- Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) ensures >95% purity.
Comparative Analysis of Synthetic Routes
Two primary methodologies dominate the literature:
Route A: Sequential Functionalization
- Core synthesis → 3-alkylation → 7-thiolation → acetamide coupling
- Advantages : High modularity, suitable for analog synthesis.
- Disadvantages : Cumulative yield loss across steps (estimated 45% overall).
Route B: Convergent Synthesis
- Pre-functionalized intermediates (e.g., 4-fluorobenzyl-triazolo[4,5-d]pyrimidine) coupled directly with sulfanylacetamide
- Advantages : Fewer steps, higher overall yield (58%).
- Disadvantages : Limited commercial availability of advanced intermediates.
Challenges and Solutions
Regioselectivity in Triazole Formation
The cyclization step risks forming regioisomers (e.g., triazolo[5,4-d]pyrimidine). This is mitigated by:
Oxidation of Thiol Intermediate
The thiol group is prone to oxidation, forming disulfide byproducts. Solutions include:
- Inert Atmosphere : Conducting reactions under nitrogen.
- Antioxidants : Adding 1% w/v ascorbic acid to the reaction mixture.
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g batch) reported the following optimized parameters:
| Parameter | Value |
|---|---|
| Cyclization Time | 2 hours (reflux) |
| Alkylation Yield | 78% |
| Final Purification | Recrystallization (ethanol/water) |
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | RT, acetic acid, 6–8 hrs | Sulfoxide (R-SO-R) | Partial oxidation observed |
| mCPBA | DCM, 0°C to RT, 12 hrs | Sulfone (R-SO<sub>2</sub>-R) | Complete oxidation reported |
Key Findings :
-
Kinetic studies show sulfone formation dominates with strong oxidizing agents like mCPBA.
-
Sulfoxides exhibit higher polarity, influencing solubility in aqueous systems.
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl linkage acts as a nucleophilic site for alkylation or arylation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 4 hrs | Methylthio derivative | 78% |
| Benzyl chloride | NaH, THF, 0°C to RT, 3 hrs | Benzylthio derivative | 65% |
Mechanistic Insight :
-
Reactions proceed via an S<sub>N</sub>2 mechanism, with the sulfur lone pair attacking electrophilic centers.
Functionalization of the Triazolopyrimidine Core
The triazolo[4,5-d]pyrimidine ring participates in electrophilic and cycloaddition reactions:
Electrophilic Substitution
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-5 | Nitro-substituted derivative | 42% |
| Br<sub>2</sub>, FeBr<sub>3</sub> | C-5 | Bromo-substituted derivative | 55% |
Cycloaddition Reactions
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring, forming 1,2,3-triazole hybrids .
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 6 hrs | 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetic acid | Precursor for esterification |
| NaOH (10%), 80°C, 4 hrs | Sodium salt of sulfanylacetic acid | Improved water solubility |
Stability Note :
-
The amide bond resists hydrolysis at neutral pH, ensuring stability in physiological conditions.
Reduction of the Triazole Ring
Selective reduction of the triazolopyrimidine core is achievable:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| NaBH<sub>4</sub>, NiCl<sub>2</sub> | MeOH, RT, 2 hrs | Partially saturated triazoline derivative | Reduced aromaticity enhances flexibility |
| H<sub>2</sub>, Pd/C (10%) | EtOH, 50°C, 12 hrs | Fully saturated pyrimidine analog | Low yield (28%) due to steric hindrance |
Suzuki-Miyaura Cross-Coupling
While the parent compound lacks halogen substituents, brominated intermediates enable aryl coupling:
| Intermediate | Reagent | Product | Yield |
|---|---|---|---|
| 7-Bromo derivative | Phenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl analog | 82% |
Synthetic Utility :
Comparative Reactivity with Analogous Compounds
| Reaction Type | This Compound | Pyrazolo[3,4-d]pyrimidine Analogs |
|---|---|---|
| Sulfanyl Oxidation | Faster kinetics | Slower due to electron-withdrawing effects |
| Triazole Reduction | Moderate yield | Higher yield (steric factors) |
| Electrophilic Bromination | C-5 selectivity | C-6 preference |
Scientific Research Applications
Pharmacological Properties
Antithrombotic Activity
Triazolo[4,5-d]pyrimidine derivatives have been identified as potential anti-thrombotic agents. The mechanism involves the inhibition of platelet aggregation, which is crucial in preventing thrombotic events such as myocardial infarction and unstable angina. The compound's structure allows it to interfere with critical pathways leading to platelet aggregation, making it a candidate for further development as an anti-thrombotic medication .
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide exhibit antimicrobial properties. In vitro testing of related triazolo derivatives has shown effectiveness against various bacterial strains. This suggests that the compound may be useful in developing new antibiotics or adjunct therapies for treating infections resistant to current treatments .
Medicinal Chemistry Applications
Synthesis and Derivatives
The synthesis of 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide involves complex chemical reactions that yield derivatives with enhanced biological activity. For instance, modifications to the triazole ring or the introduction of different substituents can lead to compounds with improved efficacy or reduced toxicity. Research continues into optimizing these derivatives for specific therapeutic targets .
Neuroprotective Effects
Emerging evidence suggests that triazolo derivatives may also exhibit neuroprotective effects through their modulation of neurotransmitter systems. This is particularly relevant in the context of neurodegenerative diseases where excitotoxicity plays a role in neuronal death. Compounds that can antagonize NMDA receptor activity are being investigated for their potential to protect against neurodegeneration .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. It targets enzymes involved in cell proliferation and survival, such as kinases and proteases. By binding to these molecular targets, the compound can disrupt critical cellular processes, leading to the inhibition of tumor growth and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo[4,5-d]pyrimidines and related heterocyclic systems are widely studied for their pharmacological properties. Below is a detailed comparison of 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide with structurally and functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparisons
Substituent-Driven Activity: The 4-fluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 3-benzyl derivatives . Fluorination is associated with improved membrane permeability and target binding in kinase inhibitors . Sulfanylacetamide substituents (as in the target compound) show higher water solubility than propylthio or thiazolo derivatives (e.g., compound from ), which may improve bioavailability .
Biological Selectivity :
- Compounds with indole or heteroaromatic substituents (e.g., ) exhibit superior kinase selectivity due to π-π stacking interactions with ATP-binding pockets, whereas the target compound’s fluorobenzyl group may favor interactions with hydrophobic kinase domains .
- Thiazolo[4,5-d]pyrimidines (e.g., ) generally show broader but less specific antimicrobial activity compared to triazolo analogs, likely due to reduced steric hindrance .
Synthetic Accessibility :
- The target compound’s synthesis (via nucleophilic substitution at the 7-position of the triazolo-pyrimidine core) is more straightforward than microwave-assisted routes required for thiazolo-pyrimidine derivatives (e.g., ) .
Computational Predictions :
- DFT and MLR studies suggest that electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound) enhance electronic delocalization, correlating with theoretical antimicrobial potency .
Notes
- Synthesis : Conventional heating or microwave-assisted methods are viable for triazolo-pyrimidine derivatives, but fluorinated analogs like the target compound require precise stoichiometry to avoid side reactions .
- Structural Limitations : The sulfanylacetamide group, while improving solubility, may reduce metabolic stability compared to bulkier substituents (e.g., tert-butyl carbamate in ).
- Patent Landscape : The European Patent () highlights the growing interest in fluorinated triazolo-pyrimidines for antiviral applications, though the target compound’s exact therapeutic niche remains underexplored.
Biological Activity
The compound 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a member of the triazolo[4,5-d]pyrimidine class, which has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies, patents, and literature.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
- Molecular Formula : C13H12FN5OS
- Molecular Weight : 305.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an antagonist at the P2Y receptor subtype, which plays a crucial role in platelet aggregation and thrombus formation. This suggests potential applications in anti-thrombotic therapies .
Antithrombotic Activity
Triazolo[4,5-d]pyrimidine derivatives have been investigated for their ability to inhibit platelet aggregation. The compound has demonstrated effectiveness in reducing thrombus formation through its action on P2Y receptors, which are critical in mediating platelet responses during coagulation .
Anticancer Properties
Research indicates that related compounds in the triazolo[4,5-d]pyrimidine class exhibit significant anticancer activity. For instance, derivatives have been screened against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis . The specific compound under discussion has shown promise in disrupting cell cycle progression at the S phase by inhibiting USP28, a ubiquitin-specific protease involved in cancer cell survival .
Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of triazole derivatives. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. The sulfanylacetamide moiety may enhance these activities by facilitating interactions with microbial enzymes or structural components .
Case Studies
Q & A
Q. What are the optimal synthetic routes for 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with the formation of the triazolo-pyrimidine core. A common approach includes:
- Step 1: Cyclization of 4-fluorophenylhydrazine with a pyrimidine precursor under reflux in dimethylformamide (DMF) at 80–100°C for 6–8 hours.
- Step 2: Thiolation at the 7-position using thiourea or sodium hydrosulfide in acetone, followed by alkylation with chloroacetamide derivatives.
- Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key factors affecting yield and purity:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysts: Copper(I) iodide or palladium catalysts improve coupling reactions in thiolation steps .
- Temperature control: Exceeding 100°C during cyclization leads to decomposition byproducts .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of the 4-fluorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and the acetamide moiety (δ 2.1–2.3 ppm for methylene protons) .
- High-Resolution Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H] at m/z 398.0921 for CHFNOS) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica plates and UV visualization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
SAR studies should systematically modify key structural regions:
- Triazolo-pyrimidine core: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to assess impact on target binding .
- Thioacetamide side chain: Test methyl, ethyl, or benzyl analogs to explore steric and electronic effects .
- Biological assays: Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (e.g., IC in cancer cell lines) under standardized conditions (pH 7.4, 37°C) .
Q. How can contradictory data in biological activity reports be resolved?
Conflicting results often arise from variability in experimental design. Mitigation strategies include:
- Assay standardization: Use identical buffer systems (e.g., PBS vs. Tris-HCl) and incubation times .
- Control compounds: Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
- Data normalization: Express activity as a percentage of baseline response to account for inter-experimental variability .
Q. What computational methods are effective for optimizing reaction pathways and predicting physicochemical properties?
- Density Functional Theory (DFT): Models transition states during cyclization to identify energy barriers and optimize solvent/catalyst choices .
- Molecular Dynamics (MD) simulations: Predict solubility and membrane permeability based on logP values and polar surface area .
- Retrosynthetic analysis software (e.g., ICSynth): Proposes alternative synthetic routes to bypass low-yield steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
